Cas no 53427-98-8 (5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE)

5-Ethyl-1-phenyl-1H-pyridin-2-one is a heterocyclic organic compound featuring a pyridinone core substituted with an ethyl group at the 5-position and a phenyl ring at the 1-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its pyridinone moiety offers potential for hydrogen bonding and coordination, enhancing its utility in drug design, particularly for targeting enzymes or receptors. The ethyl group improves lipophilicity, which can influence bioavailability, while the phenyl ring contributes to π-stacking interactions, aiding in molecular recognition. The compound's stability under various conditions further supports its use in multi-step synthetic routes. Researchers value it for its versatility in constructing biologically active molecules.
5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE structure
53427-98-8 structure
Product Name:5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE
CAS No:53427-98-8
MF:C13H13NO
MW:199.248423337936
MDL:MFCD09997893
CID:1005145
PubChem ID:10130377
Update Time:2025-07-02

5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE Chemical and Physical Properties

Names and Identifiers

    • 5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE
    • 5-ethyl-1-phenylpyridin-2-one
    • 53427-98-8
    • 5-Ethyl-1-phenylpyridin-2(1H)-one
    • VANOHWLVAFCHBO-UHFFFAOYSA-N
    • 5-ethyl-1-phenyl-2-(1H)-pyridone
    • DB-071681
    • SCHEMBL312571
    • DTXSID00435994
    • AKOS006305453
    • SB37546
    • MDL: MFCD09997893
    • Inchi: 1S/C13H13NO/c1-2-11-8-9-13(15)14(10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3
    • InChI Key: VANOHWLVAFCHBO-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(=CN1C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 199.099714038g/mol
  • Monoisotopic Mass: 199.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.3Ų

5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE Pricemore >>

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Additional information on 5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE

Professional Introduction to 5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE (CAS No. 53427-98-8)

5-Ethyl-1-phenyl-1H-pyridin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 53427-98-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridinone class, characterized by a pyridine ring fused with a carbonyl group at the 2-position. The presence of an ethyl group at the 5-position and a phenyl group at the 1-position contributes to its unique structural and electronic properties, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 5-Ethyl-1-phenyl-1H-pyridin-2-one consists of a six-membered aromatic ring system incorporating nitrogen, oxygen, and carbon atoms in specific arrangements. This structural motif is known to exhibit a range of biological activities due to its ability to interact with various biological targets. The compound’s dual functionality, featuring both an electron-withdrawing carbonyl group and an electron-donating phenyl ring, enhances its potential as a pharmacophore in designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of 5-Ethyl-1-phenyl-1H-pyridin-2-one. Preliminary studies have suggested that this compound may possess significant therapeutic potential in several areas, including anti-inflammatory, analgesic, and neuroprotective effects. The pyridinone scaffold is well-documented for its role in modulating various biological pathways, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of 5-Ethyl-1-phenyl-1H-pyridin-2-one is its structural versatility. The presence of both aromatic and heterocyclic components allows for modifications at multiple positions, enabling the synthesis of derivatives with tailored biological activities. Researchers have been particularly interested in exploring its potential as a precursor for kinase inhibitors, given the prevalence of kinase-related disorders in medicine today. The ability of this compound to interact with ATP-binding sites in kinases makes it a valuable starting point for developing targeted therapies.

Furthermore, the compound’s stability under various chemical conditions has been assessed, demonstrating its feasibility as an intermediate in synthetic chemistry. Its solubility profile in common organic solvents also facilitates its use in high-throughput screening (HTS) platforms, where rapid testing of large libraries of compounds is essential for identifying lead candidates.

The synthesis of 5-Ethyl-1-phenyl-1H-pyridin-2-one involves multi-step organic reactions that highlight the compound’s synthetic accessibility. Key steps typically include condensation reactions between appropriate precursors followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields.

From a medicinal chemistry perspective, the pharmacokinetic properties of 5-Ethyl-1-phenyl-1H-pyridin-2-one are also under investigation. Studies have begun to explore its metabolic stability, bioavailability, and potential interactions with cytochrome P450 enzymes. These parameters are critical for assessing its suitability as a drug candidate and for predicting any potential side effects or drug-drug interactions.

Recent research has also highlighted the compound’s potential role in addressing neurological disorders. The pyridinone scaffold is known to cross the blood-brain barrier (BBB), making it an attractive candidate for central nervous system (CNS) applications. Preclinical studies have shown that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter systems involved in conditions such as Alzheimer’s disease and Parkinson’s disease.

The antioxidant properties of 5-Ethyl-1-phenyl-1H-pyridin-2-one have also been explored, suggesting its potential use in combating oxidative stress-related pathologies. Reactive oxygen species (ROS) play a significant role in various diseases, including cancer and cardiovascular disorders. By scavenging ROS or inhibiting their production, this compound may offer therapeutic benefits by reducing cellular damage caused by oxidative stress.

In conclusion, 5-Ethyl-1-phenyl-1H-pyridin-2-one (CAS No. 53427-98-8) represents a structurally intriguing and biologically promising compound with applications spanning multiple therapeutic areas. Its unique combination of functional groups and favorable pharmacokinetic properties make it an excellent candidate for further research and development. As our understanding of its mechanisms of action continues to grow, so too will its potential as a therapeutic agent or as a scaffold for designing novel drugs.

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